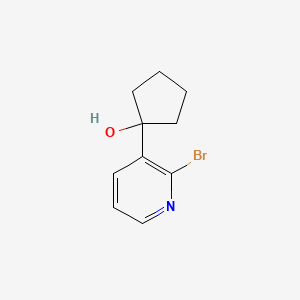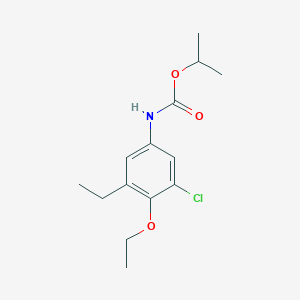
1-(3,4-Dichlorophenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ethenyl-3,4-dichlorobenzenemethanol is an organic compound with a complex structure that includes both ethenyl and dichlorobenzenemethanol groups
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)prop-2-en-1-ol typically involves several steps, including the introduction of ethenyl and dichlorobenzenemethanol groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Grignard Reaction: This method involves the reaction of a Grignard reagent with a suitable precursor to introduce the ethenyl group.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Alpha-Ethenyl-3,4-dichlorobenzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorobenzene ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Aplicaciones Científicas De Investigación
Alpha-Ethenyl-3,4-dichlorobenzenemethanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Alpha-Ethenyl-3,4-dichlorobenzenemethanol can be compared with other similar compounds, such as:
Alpha-Ethenyl-3,4-dichlorobenzene: Lacks the methanol group, resulting in different chemical properties and reactivity.
3,4-Dichlorobenzenemethanol: Lacks the ethenyl group, affecting its interactions and applications.
Alpha-Ethenylbenzene: Lacks the dichlorobenzene and methanol groups, leading to distinct chemical behavior.
Propiedades
Fórmula molecular |
C9H8Cl2O |
|---|---|
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9,12H,1H2 |
Clave InChI |
IDBJDLSTIJLZJB-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC(=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-Chloroethyl)-N'-[4-(4-hydroxybutyl)phenyl]urea](/img/structure/B8463478.png)




![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)





